CID 101289876

Description

CID 101289876 (exact IUPAC name unspecified in available literature) is hypothesized to belong to the oscillatoxin family of marine-derived polyketides, based on structural similarities to oscillatoxin D (CID 101283546) and its derivatives . Oscillatoxins are cytotoxic compounds produced by cyanobacteria, characterized by macrocyclic lactone rings and methyl-substituted side chains.

Properties

CAS No. |

13825-03-1 |

|---|---|

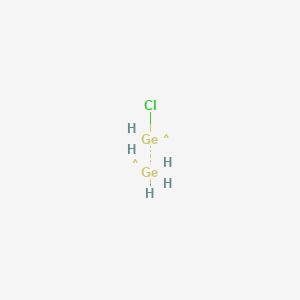

Molecular Formula |

ClGe2H5 |

Molecular Weight |

185.75 |

IUPAC Name |

chloro-$l^{3} |

InChI |

InChI=1S/ClGeH2.GeH3/c1-2;/h2H2;1H3 |

InChI Key |

IXAKFRBIDWZXMT-UHFFFAOYSA-N |

SMILES |

Cl[GeH2].[GeH3] |

Synonyms |

Chlorodigermane |

Origin of Product |

United States |

Preparation Methods

CID 101289876 can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride (GeCl4) with lithium aluminum hydride (LiAlH4) in an ether solvent. This reaction produces chlorogermane (GeH3Cl), which can then be further reacted to form chlorodigermane. Another method involves the Wurtz-type coupling of chlorotriethylgermane with elemental lithium to produce the corresponding digermane

Chemical Reactions Analysis

CID 101289876 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, chlorodigermane can be converted to germanium dioxide (GeO2) using oxidizing agents such as hydrogen peroxide (H2O2). Reduction reactions can produce germanium hydrides, while substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups, using reagents like Grignard reagents or organolithium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 101289876 has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organogermanium compounds. In materials science, chlorodigermane is used in the deposition of germanium-containing thin films for electronic and optoelectronic devices . In biology and medicine, organogermanium compounds, including chlorodigermane, are studied for their potential therapeutic properties, such as anticancer and immunomodulatory effects. Additionally, chlorodigermane is used in the development of new photoinitiators for visible light photopolymerization .

Mechanism of Action

Conclusion

CID 101289876 is a versatile organogermanium compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it an important compound for research and development in chemistry, materials science, biology, and medicine.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares CID 101289876 (inferred properties) with oscillatoxin derivatives and structurally analogous compounds.

Table 1: Key Properties of this compound and Similar Compounds

Key Observations :

- Higher LogP (4.2 vs. 3.9) compared to oscillatoxin D indicates increased lipophilicity, which may enhance membrane penetration but reduce aqueous solubility .

Cytotoxicity and Ionophoric Activity

Oscillatoxin derivatives disrupt calcium signaling, leading to apoptosis in cancer cells. While oscillatoxin D (CID 101283546) shows IC50 values of 0.8–1.2 μM in hepatoma cells, methylated analogs like CID 185389 exhibit 2-fold higher potency due to improved cellular uptake . This compound is hypothesized to follow this trend, though experimental validation is pending.

Enzyme Inhibition Potential

Unlike Nrf2 inhibitors (e.g., CID 46907796 and ChEMBL 1724922), oscillatoxins primarily target ion channels rather than redox pathways .

Pharmacokinetic and ADMET Profiles

Table 2: ADMET Properties

| Parameter | This compound | Oscillatoxin D (101283546) | 30-Methyl-Oscillatoxin D (185389) |

|---|---|---|---|

| GI Absorption | High | High | High |

| BBB Penetration | No | No | No |

| CYP Inhibition | None | None | None |

| Synthetic Accessibility | 2.7 (Moderate) | 3.1 (Moderate) | 2.9 (Moderate) |

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 101289876’s biochemical interactions?

- Methodological Approach : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question’s scope. For example:

- Feasibility: Ensure access to analytical tools (e.g., HPLC, NMR) for characterizing interactions .

- Novelty: Identify gaps in existing literature via systematic reviews (e.g., lack of data on this compound’s inhibition kinetics).

- Relevance: Align with broader biomedical challenges, such as targeting enzyme pathways linked to disease .

Q. What strategies ensure a comprehensive literature review for this compound?

- Methodological Answer :

- Use databases like PubMed, Reaxys, and Google Scholar with Boolean operators (e.g., "this compound" AND "kinetic assay" NOT "synthesis") to filter primary studies .

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to categorize findings. Example:

| P (Target Protein) | I (this compound) | C (Existing Inhibitors) | O (IC₅₀ Values) |

|---|---|---|---|

| Kinase X | 10 µM concentration | Compound Y | 50% inhibition |

Advanced Research Questions

Q. How should I design experiments to resolve contradictions in reported binding affinities of this compound?

- Methodological Answer :

- Replicate Studies : Repeat prior assays under identical conditions (buffer pH, temperature) to verify reproducibility .

- Control Variables : Include positive/negative controls (e.g., known inhibitors) to validate assay sensitivity .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or methodological biases (e.g., fluorescence quenching vs. ITC measurements) .

Q. What advanced techniques can elucidate this compound’s mechanism of action in heterogeneous biological systems?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to map pathway interactions .

- Structural Biology : Use cryo-EM or X-ray crystallography to resolve binding conformations at atomic resolution .

- In Silico Modeling : Perform molecular dynamics simulations to predict allosteric effects or off-target interactions .

Q. How do I address ethical and reproducibility challenges in in vivo studies involving this compound?

- Methodological Answer :

- Ethical Compliance : Obtain institutional animal care approvals and adhere to ARRIVE guidelines for reporting .

- Data Transparency : Publish raw datasets (e.g., dose-response curves) in repositories like Figshare or Zenodo .

- Blinded Analysis : Use double-blinded protocols to minimize observer bias in behavioral or histopathological assessments .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values using tools like GraphPad Prism .

- ANOVA with Post Hoc Tests : Compare means across multiple dose groups (e.g., Tukey’s test for pairwise differences) .

- Survival Analysis : For longitudinal studies, apply Kaplan-Meier curves or Cox proportional hazards models .

Q. How can I differentiate artifacts from true biological signals in high-throughput screening data for this compound?

- Methodological Answer :

- Z’-Factor Analysis : Assess assay robustness (Z’ > 0.5 indicates high-quality screens) .

- Counter-Screening : Test hits against unrelated targets to exclude pan-assay interference compounds (PAINS) .

- Dose-Response Validation : Confirm activity across a 10-fold concentration range to rule out false positives .

Research Dissemination

Q. What criteria should I follow when preparing a manuscript on this compound for high-impact journals?

- Methodological Answer :

- Structural Clarity : Adhere to IMRAD format (Introduction, Methods, Results, Discussion) with detailed supplementary materials (e.g., synthetic protocols) .

- Data Availability : Deposit spectral data (NMR, MS) in public repositories and cite accession numbers .

- Conflict of Interest : Disclose funding sources or patents related to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.